molecular formula C11H18N2O4S B2366244 N-((tetrahydrofuran-2-yl)methyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide CAS No. 2034301-74-9

N-((tetrahydrofuran-2-yl)methyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide

Cat. No. B2366244
CAS RN: 2034301-74-9
M. Wt: 274.34
InChI Key: IFFIYZZCULBDCW-UHFFFAOYSA-N
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Description

The compound is a bicyclic structure with a tetrahydrofuran (a five-membered ring ether) and a 2-thia-5-azabicyclo[2.2.1]heptane (a bicyclic structure with nitrogen and sulfur heteroatoms) connected by a methylene bridge. The carboxamide group is attached to the 5-position of the bicyclic structure and the dioxide indicates two oxygen atoms are also present, likely forming a sulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It contains a bicyclic system, which means it has two rings that share two or more atoms. In addition, it has a tetrahydrofuran ring, which is a type of ether, and a carboxamide group, which is a derivative of carboxylic acids .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The ether and carboxamide groups might undergo reactions typical for these functional groups. For example, the ether could potentially be cleaved under acidic conditions, and the carboxamide could participate in acylation or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the polarity of its functional groups, and its overall charge would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s biologically active, the bicyclic structure and functional groups could potentially interact with biological targets such as enzymes or receptors .

Safety and Hazards

Without specific data, it’s difficult to assess the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and studying its reactivity. These studies could provide valuable information about the compound’s potential applications .

properties

IUPAC Name

2,2-dioxo-N-(oxolan-2-ylmethyl)-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4S/c14-11(12-5-9-2-1-3-17-9)13-6-10-4-8(13)7-18(10,15)16/h8-10H,1-7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFIYZZCULBDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N2CC3CC2CS3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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